molecular formula C13H19NO2 B4657127 1-(3,4-dimethoxybenzyl)pyrrolidine

1-(3,4-dimethoxybenzyl)pyrrolidine

Cat. No. B4657127
M. Wt: 221.29 g/mol
InChI Key: MIZXZRHARATZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)pyrrolidine, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)pyrrolidine is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This activation leads to changes in the activity of neurons in the brain, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can result in altered mood and perception. This compound has also been shown to increase heart rate and blood pressure, which can be a concern for some research applications.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzyl)pyrrolidine has several advantages for use in lab experiments. It is a highly selective compound that can be used to study the specific effects of serotonin 5-HT2A receptor activation. It is also relatively easy to synthesize and purify, making it a cost-effective option for some research applications.
However, this compound also has several limitations for lab experiments. It is a psychoactive substance that can have unpredictable effects on test subjects, which can make it difficult to control for confounding variables. It is also a controlled substance in many jurisdictions, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research involving 1-(3,4-dimethoxybenzyl)pyrrolidine. One potential area of study is the role of the serotonin 5-HT2A receptor in the regulation of mood and cognition. Another potential area of study is the potential therapeutic applications of this compound for the treatment of depression, anxiety, and other mood disorders.
Conclusion:
In conclusion, this compound is a psychoactive substance that has been studied for its potential applications in scientific research. It has a high affinity for the serotonin 5-HT2A receptor and has been shown to have a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has several limitations, including its psychoactive effects and controlled status. Future research in this area may help to elucidate the role of the serotonin 5-HT2A receptor in the regulation of mood and cognition and may lead to the development of new treatments for mood disorders.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)pyrrolidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been studied for its potential effects on the dopaminergic system, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-11(9-13(12)16-2)10-14-7-3-4-8-14/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZXZRHARATZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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